molecular formula C13H12N2O B016266 N-(5-phenylpyridin-2-yl)acetamide CAS No. 96721-83-4

N-(5-phenylpyridin-2-yl)acetamide

Cat. No. B016266
CAS RN: 96721-83-4
M. Wt: 212.25 g/mol
InChI Key: FXUKKQSINSXDFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-substituted acetamides has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides was achieved by converting benzoic acid into various intermediates and then reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . These methods demonstrate the versatility of synthetic approaches for creating a wide range of N-substituted acetamide compounds.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of intramolecular C-H···O hydrogen bonds . The structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was also determined by X-ray diffraction, showing a monoclinic space group and various hydrogen bonding interactions . These studies highlight the importance of non-covalent interactions in the stabilization of the crystal structures of these compounds.

Chemical Reactions Analysis

The reactivity of N-substituted acetamides has been explored in the context of their potential biological activities. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was subjected to molecular docking analysis to assess its anticancer activity, targeting the VEGFr receptor . Additionally, the synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were screened for antimicrobial and hemolytic activity, with some compounds showing significant activity against selected microbial species . These studies suggest that N-substituted acetamides can participate in various chemical reactions relevant to their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides have been investigated through different analytical techniques. The vibrational frequencies and molecular electrostatic potential of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using FT-IR, NMR spectroscopies, and DFT calculations, providing insights into the stability of the molecule and its role in non-linear optics . The thermal properties of similar compounds were analyzed using thermogravimetric analysis and differential thermal analysis, contributing to the understanding of their stability under different conditions . These analyses are crucial for predicting the behavior of these compounds in various environments and for their potential applications.

Scientific Research Applications

  • Synthesis of New Chemical Derivatives : It is used in synthesizing new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives (Dawood, Alsenoussi, & Ibrahim, 2011).

  • Pharmaceutical Development : It acts as a potent and selective inhibitor of kidney-type glutaminase, suggesting therapeutic potential (Shukla et al., 2012). Its derivatives also show potential as anticancer and antimicrobial agents, with broad spectrum antibacterial and antifungal activity (Ahmed et al., 2018).

  • Anticonvulsant Activity : It exhibits significant anticonvulsant activity against seizures (Nath et al., 2021).

  • Antimalarial Research : The compound has shown excellent antimalarial activity against resistant strains of Plasmodium berghei (Werbel et al., 1986).

  • Antibacterial and Antifungal Activities : It demonstrates anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

  • Analgesic Properties : Derivatives of N-(5-phenylpyridin-2-yl)acetamide show potential analgesic properties (Kaplancıklı et al., 2012).

  • Corrosion Inhibition : These derivatives also show promising corrosion inhibition efficiencies in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Safety And Hazards

The safety and hazards associated with “N-(5-phenylpyridin-2-yl)acetamide” are not fully detailed in the available resources.


properties

IUPAC Name

N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKKQSINSXDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Wang, J Moon, ME Dodge, X Pan… - Journal of medicinal …, 2013 - ACS Publications
Porcupine is a member of the membrane-bound O-acyltransferase family of proteins. It catalyzes the palmitoylation of Wnt proteins, a process required for their secretion and activity. We …
Number of citations: 118 pubs.acs.org
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
Q Yang, T Qin, T An, H Wu, G Xu, J Xiang, K Lei… - European Journal of …, 2023 - Elsevier
Wnt/β-catenin signaling pathway is a classical and crucial oncogenic pathway in many carcinomas, and Porcupine (PORCN) is an O-acyltransferase, which is indispensable and highly …
Number of citations: 2 www.sciencedirect.com
K Pandey, K Rangan, A Kumar - The Journal of Organic …, 2018 - ACS Publications
A direct one-pot synthesis of chromeno-annulated imidazo[1,2-a]pyridines is achieved by the reaction of 2-amino-1-(2-ethoxy-2-oxoethyl)pyridinium salts with 2-bromoarylaldehydes …
Number of citations: 19 pubs.acs.org

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